molecular formula C17H14N6O2 B14678889 4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine CAS No. 27961-99-5

4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine

Cat. No.: B14678889
CAS No.: 27961-99-5
M. Wt: 334.33 g/mol
InChI Key: SSOFYBZMAOIGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine typically involves a multi-step process. One common method includes the diazotization of 3-nitroaniline followed by coupling with 4-methyl-6-phenylpyrimidin-2-amine. The reaction conditions often require acidic environments, such as hydrochloric acid, and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carefully monitored. The use of automated systems ensures consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological stain due to its vibrant color.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4-[(3-nitrophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 3-Methyl-4-[(4-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazol-5-ol

Uniqueness

4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a pyrimidine ring with an azo group and nitro substituent makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

27961-99-5

Molecular Formula

C17H14N6O2

Molecular Weight

334.33 g/mol

IUPAC Name

4-methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C17H14N6O2/c1-11-15(22-21-13-8-5-9-14(10-13)23(24)25)16(20-17(18)19-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,18,19,20)

InChI Key

SSOFYBZMAOIGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=CC=CC=C2)N=NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.